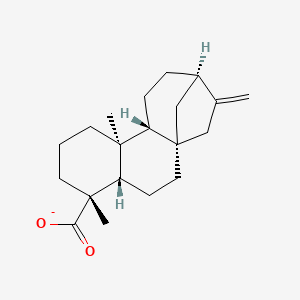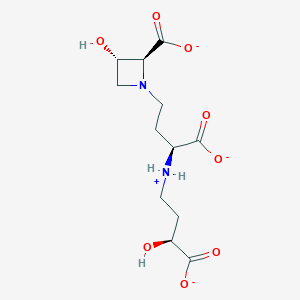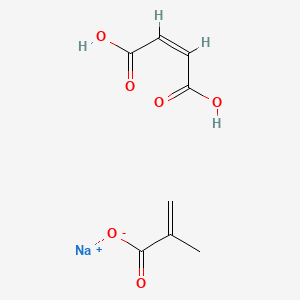
Kealiinine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kealiinine C is a natural product found in Leucetta chagosensis with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Kealiinine C, a type of 2-aminoimidazole alkaloid, has been the subject of significant research regarding its synthesis. An efficient method involving palladium-catalyzed C-H functionalization has been developed for the synthesis of Kealiinine C and its analogues. This process includes iodocyclisation of propargylguanidines followed by intramolecular Pd-catalysed cyclisation (Saha et al., 2018).
Biological Activities
- Kealiinine C, along with other Leucetta alkaloid kealiinines (A-C), have been evaluated for their antiviral and antiphytopathogenic fungus activities. Kealiinine B, in particular, showed notable anti-TMV activity, and some derivatives exhibited significant antiviral activity, emerging as potential leads for novel antiviral agent development. These compounds also displayed broad-spectrum fungicidal activities, suggesting their potential in agricultural applications (Li et al., 2018).
Medicinal Potential
- In a study exploring new imidazole alkaloids from the Indonesian sponge Leucetta chagosensis, Kealiinine C, along with other similar compounds, was identified. Some of these compounds exhibited strong antifungal activity and mild cytotoxicity against certain cell lines, highlighting their potential in developing new medicinal treatments (Hassan et al., 2004).
properties
Product Name |
Kealiinine C |
|---|---|
Molecular Formula |
C22H23N3O4 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5,6,7-trimethoxy-4-(4-methoxyphenyl)-1-methylbenzo[f]benzimidazol-2-amine |
InChI |
InChI=1S/C22H23N3O4/c1-25-15-10-13-11-16(27-3)20(28-4)21(29-5)18(13)17(19(15)24-22(25)23)12-6-8-14(26-2)9-7-12/h6-11H,1-5H3,(H2,23,24) |
InChI Key |
LFZBJMWIAAPZLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C3C(=C2)C=C(C(=C3OC)OC)OC)C4=CC=C(C=C4)OC)N=C1N |
synonyms |
kealiinine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone](/img/structure/B1264752.png)
![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)




